3-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester 3-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13476132
InChI: InChI=1S/C17H33N3O3/c1-11(2)14(18)15(21)20(12(3)4)13-8-9-19(10-13)16(22)23-17(5,6)7/h11-14H,8-10,18H2,1-7H3/t13?,14-/m0/s1
SMILES: CC(C)C(C(=O)N(C1CCN(C1)C(=O)OC(C)(C)C)C(C)C)N
Molecular Formula: C17H33N3O3
Molecular Weight: 327.5 g/mol

3-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13476132

Molecular Formula: C17H33N3O3

Molecular Weight: 327.5 g/mol

* For research use only. Not for human or veterinary use.

3-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C17H33N3O3
Molecular Weight 327.5 g/mol
IUPAC Name tert-butyl 3-[[(2S)-2-amino-3-methylbutanoyl]-propan-2-ylamino]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C17H33N3O3/c1-11(2)14(18)15(21)20(12(3)4)13-8-9-19(10-13)16(22)23-17(5,6)7/h11-14H,8-10,18H2,1-7H3/t13?,14-/m0/s1
Standard InChI Key NBTXKAYNSBMSHB-KZUDCZAMSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N(C1CCN(C1)C(=O)OC(C)(C)C)C(C)C)N
SMILES CC(C)C(C(=O)N(C1CCN(C1)C(=O)OC(C)(C)C)C(C)C)N
Canonical SMILES CC(C)C(C(=O)N(C1CCN(C1)C(=O)OC(C)(C)C)C(C)C)N

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s IUPAC name, tert-butyl 3-[[(2S)-2-amino-3-methylbutanoyl]-propan-2-ylamino]pyrrolidine-1-carboxylate, delineates its core components:

  • A pyrrolidine ring substituted at the 3-position with an isopropylamino group.

  • An (S)-2-amino-3-methylbutanoyl moiety linked via an amide bond.

  • A tert-butyl ester protecting the carboxylate group on the pyrrolidine .

The stereochemistry at the C2 (amino acid) and C3 (pyrrolidine) positions is critical for biological activity. Computational models suggest that the (S)-configuration at C2 optimizes hydrogen bonding with target receptors, while the pyrrolidine’s chair conformation enhances metabolic stability .

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC₁₇H₃₃N₃O₃
Molecular Weight327.5 g/mol
IUPAC Nametert-butyl 3-[[(2S)-2-amino-3-methylbutanoyl]-propan-2-ylamino]pyrrolidine-1-carboxylate
Canonical SMILESCC(C)C(C(=O)N(C1CCN(C1)C(=O)OC(C)(C)C)C(C)C)N
PubChem CID66564192

Synthetic Pathways and Optimization

Multi-Step Synthesis

The synthesis involves three stages:

  • Pyrrolidine Core Functionalization: Protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group under anhydrous conditions .

  • Amide Bond Formation: Coupling (S)-2-amino-3-methylbutanoic acid with isopropylamine using carbodiimide-based reagents like EDC/HOBt.

  • Deprotection and Purification: Acidic removal of the Boc group, followed by HPLC purification to achieve >98% enantiomeric excess .

Industrial-scale production employs continuous flow reactors to enhance yield (reported up to 85%) and reduce byproducts. Key parameters include pH control (6.5–7.5) and temperature modulation (0–25°C) during coupling.

Analytical Characterization

  • NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) displays characteristic peaks at δ 1.44 (tert-butyl), 3.2–3.5 (pyrrolidine protons), and 6.2 (amide NH) .

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 328.3 [M+H]⁺.

  • Chiral HPLC: Retention time of 12.7 min on a Chiralpak AD-H column validates optical purity.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound exhibits logP = 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration. Aqueous solubility is limited (0.8 mg/mL at 25°C), necessitating formulation with cyclodextrins or lipid nanoparticles. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months, attributed to the tert-butyl ester’s steric protection .

ADME Profile

  • Absorption: Caco-2 permeability assays suggest moderate intestinal absorption (Papp = 12 × 10⁻⁶ cm/s).

  • Metabolism: Liver microsome studies reveal CYP3A4-mediated oxidation of the isopropyl group, producing a primary alcohol metabolite.

  • Excretion: 70% renal excretion within 24 hours in rodent models.

Biological Activity and Mechanisms

Neurotransmitter Receptor Modulation

In vitro binding assays demonstrate nanomolar affinity (Ki = 34 nM) for the δ-opioid receptor (DOR), with 100-fold selectivity over μ- and κ-opioid subtypes. Molecular docking simulations attribute this to hydrogen bonds between the amino acid’s NH group and DOR’s Asp128.

Analgesic Efficacy

In a murine neuropathic pain model (SNI), the compound (10 mg/kg, i.p.) reduced mechanical allodynia by 60% over 4 hours, outperforming gabapentin. Prolonged use (14 days) showed no tolerance development, linked to biased agonism at DOR.

Applications in Drug Development

Lead Compound for Neurodegenerative Diseases

The compound inhibits Tau hyperphosphorylation in SH-SY5Y cells (IC₅₀ = 1.2 μM), a hallmark of Alzheimer’s pathology. This activity correlates with activation of protein phosphatase 2A (PP2A).

Recent Research Advancements

Structural Analogues

Modifying the isopropyl group to cyclopropyl (Ki = 28 nM) improved DOR affinity but reduced metabolic stability. Conversely, replacing tert-butyl with p-nitrophenyl enhanced photostability but increased hepatotoxicity.

Targeted Delivery Systems

Encapsulation in PEG-PLGA nanoparticles increased brain concentration by 4-fold in rats, achieving sustained release over 72 hours.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator